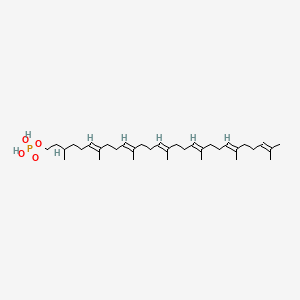
(R)-tetrahydropapaverine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-tetrahydropapaverine(1+) is an organic cation that is the conjugate acid of (R)-tetrahydropapaverine, obtained by protonation of the secondary amino group; major species at pH 7.3. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a (R)-tetrahydropapaverine.
Wissenschaftliche Forschungsanwendungen
Improved Synthesis for Medical Compounds (R)-Tetrahydropapaverine, as a key intermediate in the synthesis of cisatracurium besylate compounds, has seen improvements in synthesis methods. Chengwen Hua (2007) detailed an enhanced synthesis process from 3,4-dimethoxybenzyl acetonitrile, achieving a yield of 67.8% and a purity of 96% (Hua, 2007).
Neurobiological Properties and Synthesis Challenges The neurobiological properties of Tetrahydropapaverine (THP) and its usage in pharmaceutical compounds have been highlighted. Nakagawa et al. (2014) discussed the challenges in synthesizing THP due to its complex structure and proposed a stepwise production system using engineered Escherichia coli, which achieved a high yield (Nakagawa et al., 2014).
Inhibition of Serotonin Biosynthesis Kim, Kang, and Lee (2004) investigated the inhibitory effects of Tetrahydropapaverine on serotonin biosynthesis in murine mastocytoma P815 cells. They found that Tetrahydropapaverine led to a decrease in serotonin content by inhibiting tryptophan hydroxylase activity (Kim, Kang, & Lee, 2004).
Biosensor Development for Alkaloid Biosynthesis D’Oelsnitz et al. (2021) developed biosensors for alkaloids including Tetrahydropapaverine, which enabled the evolution of a streamlined pathway for its production. This method used evolved enzymes to collapse multiple methylation steps, demonstrating a novel approach in therapeutic alkaloid production (d’Oelsnitz et al., 2021).
Role in Alkaloid Biosynthesis Pathways Han et al. (2010) explored the biosynthesis pathway of papaverine, revealing that Tetrahydropapaverine plays a key role in this process. They provided insights into the metabolic fate of various precursors, including Tetrahydropapaverine, in the biosynthesis of papaverine in Papaver plants (Han et al., 2010).
Antispasmodic Effects and Structural Modifications Chandra et al. (2001) synthesized aryl substituted N-carbamoyl/thiocarbamoyl isoquinolines from Tetrahydropapaverine and evaluated their antispasmodic activities. This research highlights the potential of structurally modified Tetrahydropapaverine derivatives in medical applications (Chandra et al., 2001).
Fermentation-Based Production in Yeast Jamil et al. (2022) demonstrated the fermentation-based production of (S)-tetrahydropapaverine in yeast, paving the way for the clinical production of this molecule and its derivatives like papaverine. This study highlights the potential for sustainable, biologically based production methods (Jamil et al., 2022).
Eigenschaften
Produktname |
(R)-tetrahydropapaverine |
|---|---|
Molekularformel |
C20H26NO4+ |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
(1R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-ium |
InChI |
InChI=1S/C20H25NO4/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16/h5-6,10-12,16,21H,7-9H2,1-4H3/p+1/t16-/m1/s1 |
InChI-Schlüssel |
YXWQTVWJNHKSCC-MRXNPFEDSA-O |
Isomerische SMILES |
COC1=C(C=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CC[NH2+]2)OC)OC)OC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![{(1r,2r,3r)-2-[(3e)-4,8-Dimethylnona-3,7-Dien-1-Yl]-2-Methyl-3-[(1e,5e)-2,6,10-Trimethylundeca-1,5,9-Trien-1-Yl]cyclopropyl}methyl Trihydrogen Diphosphate](/img/structure/B1230923.png)





